4-amino-N-isopropylbenzamide
Overview
Description
4-Amino-N-isopropylbenzamide is a chemical compound with the linear formula C10H14N2O . It is used for research and development .
Molecular Structure Analysis
The molecular structure of 4-amino-N-isopropylbenzamide is represented by the linear formula C10H14N2O . The molecular weight is 178.23 .
Physical And Chemical Properties Analysis
4-Amino-N-isopropylbenzamide has a molecular weight of 178.23 . It has a high GI absorption and is BBB permeant . It is soluble in water .
Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of 4-amino-N-isopropylbenzamide exhibit notable anticonvulsant effects. These compounds have been evaluated against seizures induced by electroshock and pentylenetetrazole in mice. Certain derivatives, such as 4-amino-N-amylbenzamide, demonstrated significant potency against maximal electroshock seizures. The introduction of a second aromatic ring in these compounds resulted in enhanced activity, indicating a promising avenue for developing effective anticonvulsants (Clark et al., 1984).
Immunosuppressant Activity
Some derivatives of 4-amino-N-isopropylbenzamide have been identified as active immunosuppressants. A particular derivative, 3-methyl-3-hydroxy-1-(p-isopropyl-carbomoylphenyl)triazene, was found to significantly suppress the immune response in experimental animals. This compound's structure and immunosuppressant activity were confirmed through various spectroscopic analyses and immunological tests (Stewart et al., 1973).
Photochemical Applications
In the realm of photochemistry, N-phenyl substitutions of 4-amino-stilbenes, related to 4-amino-N-isopropylbenzamide, have been studied for their enhanced fluorescence properties. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, red shift of absorption and fluorescence spectra, and a less distorted structure in the fluorescent excited state. This property is significant in developing materials with specific fluorescence characteristics for various applications (Yang et al., 2002).
Antioxidant Activity
Amino-substituted benzamide derivatives, closely related to 4-amino-N-isopropylbenzamide, have shown potential as powerful antioxidants. Electrochemical studies have revealed that these compounds can scavenge free radicals, an important characteristic for developing effective antioxidants. Understanding their electrochemical oxidation mechanisms is crucial for comprehending their free radical scavenging activity (Jovanović et al., 2020).
Crystal Structure Analysis
The crystal structure of lithiated N-isopropylbenzamide, aderivative of 4-amino-N-isopropylbenzamide, has been analyzed to understand its unique solvent-free octameric aggregate structure. This kind of structural analysis is crucial in materials science and chemistry for understanding molecular interactions and designing new compounds with desired properties (Maetzke & Seebach, 1990).
MCH 1 Receptor Antagonists
Derivatives of 4-amino-2-arylbutylbenzamides, structurally related to 4-amino-N-isopropylbenzamide, have been identified as micromolar MCH 1 receptor antagonists. These findings result from solid-phase parallel synthesis and lead to the discovery of potent nanomolar MCH1R antagonists, which could have implications in treatments targeting the MCH 1 receptor (Guo et al., 2005).
Dual Off-On and On-Off Fluorescent Detection
Innovative use of 2-aminobenzamide structural isomers for fluorescent probes for Cd2+ and Zn2+ ions has been reported. This technology, based on the transformation from “off–on” to “on–off” molecular switches, demonstrates the potential of 4-amino-N-isopropylbenzamide derivatives in developing sensitive and selective fluorescent probes for metal ions (Xu et al., 2014).
Anticonvulsant and Neurotoxicological Properties
Further studies have detailed the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide, another analogue, highlighting its effectiveness against seizures and low neurotoxicity. Such research underscores the therapeutic potential of these compounds in treating epilepsy and related disorders (Diouf et al., 1997).
Electropolymerization Applications
Research into the electropolymerization of phenol and aniline derivatives, including 4-aminobenzamide, shows promise for developing electrochemical transducers. This technology is particularly relevant in the development of sensors and immunosensors for various applications, including medical diagnostics (Santos et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-amino-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRMEXPYUBMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431032 | |
Record name | 4-amino-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-isopropylbenzamide | |
CAS RN |
774-67-4 | |
Record name | 4-Amino-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-N-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 774-67-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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